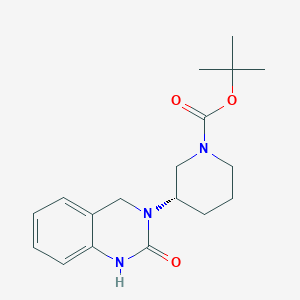![molecular formula C25H28FN5OS B2513488 2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-94-7](/img/structure/B2513488.png)
2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular formula, C25H28FN5OS, and its molecular weight, 465.59. Unfortunately, I could not find specific information on the detailed physical and chemical properties of this compound.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Research has highlighted the synthesis and antimicrobial evaluation of various thiazolo[3,2-b]-1,2,4-triazole derivatives, indicating a potential application in the development of new antimicrobial agents. For instance, studies on novel 1,2,4-triazole Schiff bases containing piperazine groups have shown promising antimicrobial activities against a range of bacterial and fungal strains. These compounds' mechanisms may involve interaction with microbial enzymes or disruption of cell wall synthesis, suggesting that similar structures could serve as templates for designing new antimicrobial agents (Basoglu Ozdemir, 2016).
Anti-inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of thiazolo[3,2-b]-1,2,4-triazole derivatives have been investigated, revealing potential applications in treating inflammatory diseases and pain management. Some synthesized derivatives have shown significant activity in preclinical models, indicating the relevance of this scaffold in developing new therapeutic agents. These activities may be attributed to the inhibition of pro-inflammatory cytokines or modulation of other key inflammatory pathways (Tozkoparan et al., 2004).
Antitumor Activity
Compounds with thiazolo[3,2-b]-1,2,4-triazole frameworks have also been explored for their antitumor activities. Novel Schiff bases containing piperazine groups have demonstrated inhibitory activity against tumor cells, suggesting a potential application in cancer therapy. The antitumor activity might be related to the compounds' ability to interfere with DNA synthesis, cell cycle progression, or specific oncogenic pathways, making them candidates for further investigation as anticancer agents (Ding et al., 2016).
Wirkmechanismus
Safety and Hazards
This compound is intended for research use only and is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Zukünftige Richtungen
The study of similar compounds, such as FPMINT, suggests potential future directions for research on this compound . For instance, further studies could investigate the structure-activity relationship of this compound and its analogues, as well as their inhibitory effects on ENTs . Additionally, the synthesis and chemical reactions of this compound could be explored in more detail.
Eigenschaften
IUPAC Name |
2-ethyl-5-[(4-ethylphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5OS/c1-3-17-9-11-18(12-10-17)22(23-24(32)31-25(33-23)27-21(4-2)28-31)30-15-13-29(14-16-30)20-8-6-5-7-19(20)26/h5-12,22,32H,3-4,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQKIZUXWZPXRKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)CC)S2)O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-5-((4-ethylphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2513409.png)
![4-(N,N-diethylsulfamoyl)-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2513414.png)




![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,3-dimethoxybenzoate](/img/structure/B2513421.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]cyclohexanecarboxamide](/img/structure/B2513423.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2513427.png)